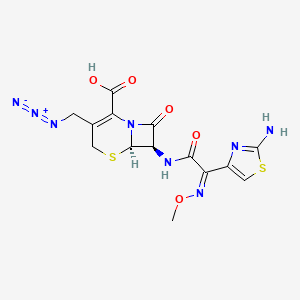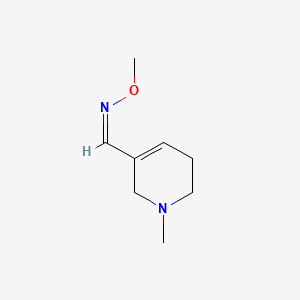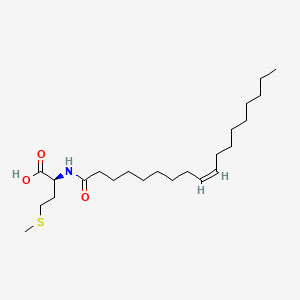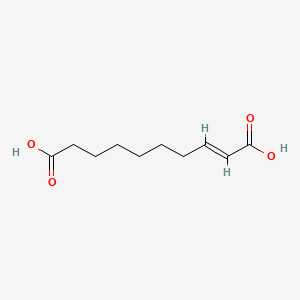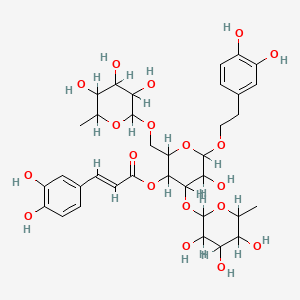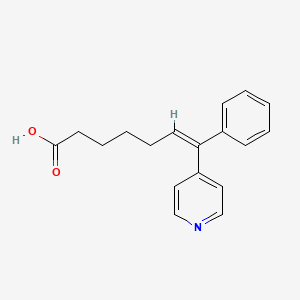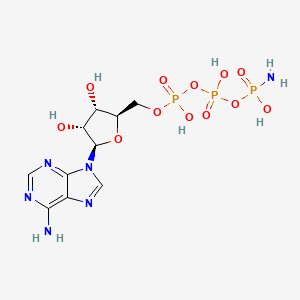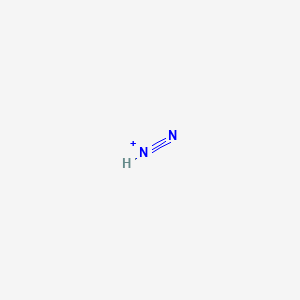
Diazynium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazynium is a nitrogen hydride. It is a conjugate base of a diazynediium. It is a conjugate acid of a dinitrogen.
科学的研究の応用
1. Chemical Neuroscience of Diazepam
Diazepam, a well-known drug with a wide spectrum of applications in treating CNS disorders, including anxiety and epilepsy, has set standards for pharmacotherapy in terms of potency, onset of action, and safety. Its legacy in chemical neuroscience is considerable, with a focus on its synthesis, pharmacology, drug metabolism, and clinical use (Calcaterra & Barrow, 2014).
2. Impact on Photosynthesis and Cellular Structures
Research on the effects of diazepam on Scenedesmus obliquus, a type of algae, reveals its influence on photosynthesis, chlorophyll ratios, respiration, and cellular structures. Diazepam-treated cells exhibited a higher chlorophyll/photosynthesis ratio, suggesting that diazepam impacts different membrane systems and possibly ATP production (Ober, 2004).
3. Veterinary Applications in Marine Mammals
In veterinary medicine, diazepam has been used for the sedation of marine mammals, such as harbor seal pups. Its effects on heart and respiratory rates have been a subject of study, highlighting its application in wildlife research and animal care (Lapierre et al., 2007).
4. Enhancing Cortical Postsynaptic Inhibition
Diazepam has been found to enhance cortical postsynaptic inhibition in the cat motor cortex, indicating its potential use in neurological studies and treatments, particularly related to epilepsy and other disorders affecting neuronal excitability (Raabe & Gumnit, 1977).
5. Biomedical Advances from Diaziumdiolate Research
Research on diazeniumdiolates, a class of compounds related to diazynium, has sparked a new scientific field with implications in biomedical applications. This demonstrates the transition of a pure research project into practical applications, with potential to revolutionize clinical practice (Keefer, 2011).
6. Effect on Hippocampal Excitability
Studies on diazepam's effect on hippocampal excitability in rats have shown that it facilitates GABA-mediated postsynaptic recurrent inhibition. This suggests a mechanism for diazepam's anticonvulsant properties, especially in epilepsy involving subcortical circuitry (Adamec et al., 1981).
特性
CAS番号 |
28647-38-3 |
|---|---|
分子式 |
HN2+ |
分子量 |
29.022 g/mol |
IUPAC名 |
azanylidyneazanium |
InChI |
InChI=1S/N2/c1-2/p+1 |
InChIキー |
IJGRMHOSHXDMSA-UHFFFAOYSA-O |
SMILES |
[NH+]#N |
正規SMILES |
[NH+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



